N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide
Description
N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a 5-methyl group and a carboxamide group attached to a 2,4-dimethoxybenzyl moiety.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-17-13(9-16-10)15(19)18-8-11-4-5-12(20-2)6-14(11)21-3/h4-7,9H,8H2,1-3H3,(H,18,19) |
InChI Key |
MJIYQRYGBYFYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 5-Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amine sources.
Attachment of the 2,4-Dimethoxybenzyl Moiety: This step involves the reaction of the pyrazine derivative with 2,4-dimethoxybenzyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxybenzyl)carbamothioyl-4-methylbenzamide: A related compound with similar structural features but different functional groups.
2,4-Dimethoxybenzylamine: A simpler compound that shares the 2,4-dimethoxybenzyl moiety.
Uniqueness
N-(2,4-Dimethoxybenzyl)-5-methylpyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
